Escin Ib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist bekannt für seine entzündungshemmenden, ödematösen und venotonen Eigenschaften . Escin wird in der traditionellen Medizin und modernen Pharmakologie aufgrund seiner therapeutischen Wirkungen, insbesondere bei der Behandlung chronischer Veneninsuffizienz und Ödeme, weit verbreitet eingesetzt .

Wissenschaftliche Forschungsanwendungen

Escin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Escin wird als natürlicher Tensid in chemischen Formulierungen verwendet.

Biologie: Es wird auf seine Rolle bei der Modulation zellulärer Prozesse und Signalwege untersucht.

Medizin: Escin wird intensiv auf seine entzündungshemmenden, krebshemmenden und venotonen Wirkungen untersucht.

Wirkmechanismus

Escin übt seine Wirkungen über mehrere Mechanismen aus:

Wirkmechanismus

Target of Action

Escin Ib, a saponin isolated from the skin and the endosperm of seeds of horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells . It has been shown to have a potent inhibitory effect on pancreatic lipase activity .

Mode of Action

This compound interacts with its targets by inducing endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions . It also induces the release of prostaglandin F 2α . These interactions result in changes such as reduced vascular permeability in inflamed tissues, thereby inhibiting edema formation .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates eicosanoids and nuclear factor-kappa B (NF-kB), leading to anti-inflammatory activities . It also induces cholesterol synthesis in endothelial cells . The increase in cholesterol synthesis is rapidly followed by a marked fall in actin cytoskeleton integrity .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration achieved about 4 hours after administration . About two-thirds of it is subsequently excreted via bile .

Result of Action

The molecular and cellular effects of this compound’s action include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins . These effects contribute to its anti-inflammatory, anti-edematous, and venotonic properties .

Biochemische Analyse

Biochemical Properties

Escin Ib plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with nuclear factor-kappa B (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound inhibits the activation of NF-kB, thereby reducing the expression of pro-inflammatory cytokines and mediators. Additionally, this compound interacts with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . These interactions highlight the anti-inflammatory properties of this compound.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as p21 and decreasing the expression of anti-apoptotic proteins like Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth. In endothelial cells, this compound enhances the integrity of the vascular endothelium, reducing vascular permeability and edema . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, inhibiting or activating their function. For example, this compound binds to and inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins . It also inhibits the activation of NF-kB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . These molecular interactions and processes underlie the pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . Its stability can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that this compound can exert sustained anti-inflammatory and anti-cancer effects, with minimal degradation . These findings suggest that this compound has the potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-cancer effects without causing toxicity . At high doses, this compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic effects of this compound plateau at higher doses, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. This compound also interacts with enzymes involved in the synthesis and degradation of eicosanoids, influencing the levels of these bioactive lipids . These metabolic interactions contribute to the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with albumin, a major plasma protein, which facilitates its transport in the bloodstream . This compound can also bind to cell surface receptors and transporters, allowing its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound interacts with signaling molecules and enzymes, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin . In the mitochondria, this compound can affect cellular metabolism and apoptosis by modulating the function of mitochondrial proteins . These subcellular localizations and interactions contribute to the diverse pharmacological effects of this compound.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Escin wird hauptsächlich aus Rosskastanien-Samen gewonnen. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol und Methanol, um den Saponinkomplex zu isolieren . Der Rohextrakt wird dann durch verschiedene chromatographische Techniken gereinigt, um Escin in reiner Form zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Escin umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Samen werden zunächst zu einem feinen Pulver vermahlen, das dann einer Lösungsmittelextraktion unterzogen wird. Der Extrakt wird unter Verwendung von Säulenchromatographie konzentriert und gereinigt, um Escin zu isolieren . Dieses Verfahren gewährleistet eine hohe Ausbeute an reinem Escin, das für pharmazeutische Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Escin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Veresterung . Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um die Struktur von Escin zu modifizieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Protoescigenin, Isoescin und verschiedene Esterderivate von Escin . Diese Derivate wurden hinsichtlich ihrer verbesserten pharmakologischen Aktivitäten untersucht.

Vergleich Mit ähnlichen Verbindungen

Escin wird oft mit anderen Saponinen und Triterpenoiden aufgrund seiner einzigartigen Eigenschaften verglichen:

Ähnliche Verbindungen: Protoescigenin, Barringtogenol und Cryptoescin ähneln strukturell Escin.

Eigenschaften

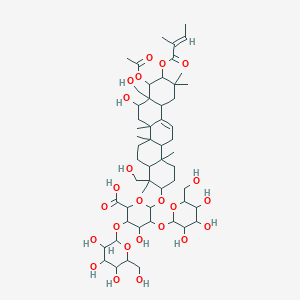

CAS-Nummer |

26339-90-2 |

|---|---|

Molekularformel |

C55H86O24 |

Molekulargewicht |

1131.3 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |

InChI-Schlüssel |

AXNVHPCVMSNXNP-JVDJOBJGSA-N |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Key on ui other cas no. |

6805-41-0 26339-90-2 |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

escin Ib escin-II |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.